2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one
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Overview
Description
2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This specific compound is characterized by the presence of dichloro, phenylethyl, and trimethylsilyl groups attached to the furan ring, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one can be achieved through various organic synthesis techniques. One possible route involves the chlorination of a furan derivative followed by the introduction of the phenylethyl and trimethylsilyl groups. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are often carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce other functional groups within the molecule.
Substitution: The dichloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones or other oxygenated derivatives, while substitution reactions can produce a wide range of substituted furans.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dichloro-5-(2-phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one include other substituted furans, such as:
- 2,2-Dichloro-5-phenylfuran-3(2H)-one
- 2,2-Dichloro-4-(trimethylsilyl)furan-3(2H)-one
- 5-(2-Phenylethyl)-4-(trimethylsilyl)furan-3(2H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other substituted furans. This makes it a valuable compound for further research and development.
Properties
CAS No. |
166387-67-3 |
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Molecular Formula |
C15H18Cl2O2Si |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
2,2-dichloro-5-(2-phenylethyl)-4-trimethylsilylfuran-3-one |
InChI |
InChI=1S/C15H18Cl2O2Si/c1-20(2,3)13-12(19-15(16,17)14(13)18)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
FZZACAFXVBODJN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(OC(C1=O)(Cl)Cl)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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